molecular formula C23H20ClN5O B11199353 1-(2-chlorophenyl)-N-(4-ethylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(4-ethylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11199353
M. Wt: 417.9 g/mol
InChI Key: KWWWRKQOFHZJQK-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(2-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl, ethylphenyl, and pyridinyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological processes and interactions, particularly those involving triazole derivatives.

    Medicine: The compound has potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(2-CHLOROPHENYL)-N-[(4-ETHYLPHENYL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(4-CHLOROPHENYL)-3-(2-ETHYLPHENYL)UREA: This compound also contains chlorophenyl and ethylphenyl groups but differs in its core structure and functional groups.

    1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: This compound has a similar chlorophenyl group but features a different overall structure and chemical properties.

Properties

Molecular Formula

C23H20ClN5O

Molecular Weight

417.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(4-ethylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide

InChI

InChI=1S/C23H20ClN5O/c1-2-16-9-11-17(12-10-16)14-26-23(30)21-22(18-6-5-13-25-15-18)29(28-27-21)20-8-4-3-7-19(20)24/h3-13,15H,2,14H2,1H3,(H,26,30)

InChI Key

KWWWRKQOFHZJQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4

Origin of Product

United States

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